(2S,3S,4S,5R,6S)-6-[4-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
CAS No.: 86321-28-0
Cat. No.: VC20843955
Molecular Formula: C16H20O10
Molecular Weight: 372.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86321-28-0 |
|---|---|
| Molecular Formula | C16H20O10 |
| Molecular Weight | 372.32 g/mol |
| IUPAC Name | (2S,3S,4S,5R,6S)-6-[4-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C16H20O10/c1-24-9-6-7(3-5-10(17)18)2-4-8(9)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2,4,6,11-14,16,19-21H,3,5H2,1H3,(H,17,18)(H,22,23)/t11-,12-,13+,14-,16+/m0/s1 |
| Standard InChI Key | KYERCTIKYSSKPA-JHZZJYKESA-N |
| Isomeric SMILES | COC1=C(C=CC(=C1)CCC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
| SMILES | COC1=C(C=CC(=C1)CCC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
| Canonical SMILES | COC1=C(C=CC(=C1)CCC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Introduction
Chemical Identity and Nomenclature
Primary Identification
(2S,3S,4S,5R,6S)-6-[4-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is formally classified as a glycoside based on its molecular structure and chemical properties . It possesses a unique chemical structure that combines a glucuronic acid moiety with dihydroferulic acid through a glycosidic bond. The compound is registered with the Chemical Abstracts Service (CAS) registry number 86321-28-0, providing a standardized identifier for database searches and regulatory documentation . This systematic registration facilitates accurate tracking and reference in scientific literature and chemical databases worldwide.
Synonyms and Alternative Nomenclature
The compound is known by several synonyms in scientific literature, reflecting both its structural characteristics and chemical relationships. These multiple designations highlight its position at the intersection of phenolic metabolism and glucuronidation pathways:
| Synonym | Source |
|---|---|
| Dihydroferulic acid 4-O-glucuronide | PubChem |
| Dihydro Ferulic Acid 4-O-beta-D-Glucuronide | PubChem |
| beta-D-Glucopyranosiduronic acid, 4-(2-carboxyethyl)-2-methoxyphenyl | PubChem |
This diverse nomenclature reflects the compound's complex structure and its relationship to both the parent compound (dihydroferulic acid) and the conjugating moiety (glucuronic acid) .
Molecular Characteristics
Structural Properties
The molecular formula of the compound is C16H20O10, with a precise molecular weight of 372.32 g/mol . The structure features a dihydroferulic acid component linked to a glucuronic acid moiety through a glycosidic bond at the 4-position of the phenolic ring. The stereochemistry is explicitly defined in the systematic name, with five stereogenic centers designated as (2S,3S,4S,5R,6S), indicating the spatial arrangement of substituents around the glucuronic acid scaffold .
The compound contains multiple functional groups that contribute to its chemical reactivity and biological behavior, including:
-
Two carboxylic acid groups
-
One methoxy group
-
Five hydroxyl groups
-
One phenoxy linkage
Physical and Chemical Identifiers
The compound is characterized by several unique identifiers that enable precise database searching and reference:
| Identifier Type | Value |
|---|---|
| PubChem CID | 190069 |
| InChI | InChI=1S/C16H20O10/c1-24-9-6-7(3-5-10(17)18)2-4-8(9)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2,4,6,11-14,16,19-21H,3,5H2,1H3,(H,17,18)(H,22,23)/t11-,12-,13+,14-,16+/m0/s1 |
| InChIKey | KYERCTIKYSSKPA-JHZZJYKESA-N |
| ChEBI ID | CHEBI:174946 |
Biological Significance and Metabolism
Metabolic Origin
Dihydroferulic acid 4-O-glucuronide is a phase II metabolite that results from the biotransformation of dietary phenolic compounds, particularly those found in coffee and other plant-based foods . The compound appears to be synthesized through two primary metabolic steps: (1) reduction of ferulic acid to dihydroferulic acid, and (2) subsequent glucuronidation at the 4-position of the phenolic ring . This metabolic pathway represents an important detoxification and elimination mechanism for dietary phenolic compounds in humans.
The presence of this compound in biological samples indicates active metabolism of hydroxycinnamate derivatives, which are abundant in various plant-based foods and beverages . The glucuronidation process typically enhances water solubility, facilitating renal excretion of the conjugated metabolites.
Pharmacokinetic Profile
Research on the pharmacokinetics of Dihydroferulic acid 4-O-glucuronide has revealed important patterns in its absorption, distribution, and elimination. Studies examining metabolite profiles following coffee consumption have identified this compound in human biological samples:
| Biological Matrix | Detection | Quantification Status | Reference |
|---|---|---|---|
| Urine | Present | Quantifiable levels | |
| Plasma | Present | Trace, non-quantifiable amounts |
The compound appears to be predominately excreted in urine, with only trace amounts detected in plasma samples . This pattern suggests efficient renal clearance of the glucuronide conjugate, which is consistent with the typical pharmacokinetic behavior of phase II metabolites.
Analytical Detection and Characterization
Chromatographic Analysis
Liquid chromatography coupled with mass spectrometry (LC-MS) has been successfully employed to detect and characterize Dihydroferulic acid 4-O-glucuronide in biological samples. The chromatographic retention time (Rt) for this compound has been reported as approximately 13.9 minutes under specific analytical conditions . This information is valuable for researchers aiming to identify and quantify this metabolite in complex biological matrices.
Mass Spectrometric Fragmentation Pattern
The mass spectrometric characterization of Dihydroferulic acid 4-O-glucuronide provides distinctive fragmentation patterns that enable unambiguous identification:
| MS Parameter | Value | Interpretation |
|---|---|---|
| [M-H]⁻ | m/z 371 | Molecular ion (negative mode) |
| MS² fragment | m/z 195 | Loss of glucuronyl unit (176 amu) |
| MS² fragment | m/z 175 | Characteristic of glucuronic acid moiety |
| MS² fragment | m/z 113 | Characteristic of glucuronic acid moiety |
These fragmentation patterns serve as a diagnostic fingerprint for the compound, facilitating its identification in complex biological samples . The characteristic loss of 176 amu corresponds to the cleavage of the glucuronic acid moiety, which is a typical fragmentation pattern for glucuronide conjugates.
Research Applications
Metabolomic Studies
Dihydroferulic acid 4-O-glucuronide serves as an important biomarker in metabolomic studies focused on the metabolism of dietary phenolic compounds. Its detection and quantification in biological samples provide valuable insights into the biotransformation and elimination pathways for hydroxycinnamate derivatives . Researchers have utilized this compound as a marker to track the metabolic fate of dietary polyphenols, particularly those derived from coffee consumption.
Nutritional Biomarker
The compound has potential applications as a nutritional biomarker for the consumption of foods and beverages rich in hydroxycinnamate derivatives. Detection of Dihydroferulic acid 4-O-glucuronide in urine samples can serve as evidence of dietary intake of ferulic acid-containing foods, providing an objective measure for dietary assessment studies . This application has particular relevance in nutritional epidemiology and intervention studies examining the relationship between diet and health outcomes.
Future Research Directions
Biological Activity Exploration
Further investigation into the potential biological activities of Dihydroferulic acid 4-O-glucuronide represents an important direction for future research. While glucuronide conjugates are typically considered detoxification products with reduced biological activity compared to their parent compounds, emerging evidence suggests that some conjugates may retain specific biological properties or serve as transport forms that can regenerate active compounds in target tissues. Studies examining potential antioxidant, anti-inflammatory, or other biological activities of this compound would contribute valuable knowledge to the field.
Analytical Method Development
Continued refinement of analytical methods for the detection and quantification of Dihydroferulic acid 4-O-glucuronide in complex biological matrices represents another important research direction. Development of more sensitive and selective analytical approaches would facilitate more precise measurement of this metabolite in pharmacokinetic and metabolomic studies, enhancing our understanding of its role in human metabolism.
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